molecular formula C7H9BrF2N2O B2498378 4-bromo-3-[(2,2-difluoroethoxy)methyl]-1-methyl-1H-pyrazole CAS No. 1855948-76-3

4-bromo-3-[(2,2-difluoroethoxy)methyl]-1-methyl-1H-pyrazole

Cat. No.: B2498378
CAS No.: 1855948-76-3
M. Wt: 255.063
InChI Key: AWYIRDYEBKTYGD-UHFFFAOYSA-N
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Description

4-bromo-3-[(2,2-difluoroethoxy)methyl]-1-methyl-1H-pyrazole is a chemical compound with the molecular formula C8H10BrF3N2O.

Preparation Methods

The synthesis of 4-bromo-3-[(2,2-difluoroethoxy)methyl]-1-methyl-1H-pyrazole typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the reaction of 4-bromo-1-methyl-1H-pyrazole with 2,2-difluoroethanol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield of the compound .

Chemical Reactions Analysis

4-bromo-3-[(2,2-difluoroethoxy)methyl]-1-methyl-1H-pyrazole undergoes various types of chemical reactions, including:

Scientific Research Applications

4-bromo-3-[(2,2-difluoroethoxy)methyl]-1-methyl-1H-pyrazole has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: It is used in the development of agrochemicals and other industrial products due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 4-bromo-3-[(2,2-difluoroethoxy)methyl]-1-methyl-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

4-bromo-3-[(2,2-difluoroethoxy)methyl]-1-methyl-1H-pyrazole can be compared with other pyrazole derivatives such as:

  • 4-bromo-3-[(2,2-difluoroethoxy)methyl]-1-(2-fluoroethyl)-1H-pyrazole
  • 4-bromo-3-[(2,2-difluoroethoxy)methyl]-1-(difluoromethyl)-1H-pyrazole

These compounds share similar structural features but differ in their substituents, leading to variations in their chemical properties and applications. The unique combination of bromine and difluoroethoxy groups in this compound makes it distinct and valuable for specific research and industrial purposes.

Properties

IUPAC Name

4-bromo-3-(2,2-difluoroethoxymethyl)-1-methylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrF2N2O/c1-12-2-5(8)6(11-12)3-13-4-7(9)10/h2,7H,3-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWYIRDYEBKTYGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)COCC(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrF2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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